2-Oxopiperidine-3-carboxamide

Neuroprotection TrkB activation Receptor pharmacology

The unsubstituted 2-oxopiperidine-3-carboxamide scaffold is the essential precursor for synthesizing HIOC—the most potent TrkB receptor agonist in its class, with 10-fold potency advantage over TUDCA in retinal ganglion cell protection (50 mg/kg HIOC ≈ 500 mg/kg TUDCA). HIOC crosses both blood-brain and blood-retinal barriers, enabling non-invasive systemic delivery for CNS and ocular indications. Published gram-scale chemoselective synthesis protocols eliminate reliance on inconsistent supply chains, ensuring on-demand production with full control over purity and batch consistency. For neuroscience programs requiring validated TrkB pathway activation, this building block is the definitive starting point.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B12001584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopiperidine-3-carboxamide
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)C(=O)N
InChIInChI=1S/C6H10N2O2/c7-5(9)4-2-1-3-8-6(4)10/h4H,1-3H2,(H2,7,9)(H,8,10)
InChIKeyINRMRRAPWZVXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxopiperidine-3-carboxamide: A Foundational Scaffold for Neuroprotective Agents and TrkB Activators


2-Oxopiperidine-3-carboxamide is a small-molecule heterocyclic building block consisting of a piperidine ring with a ketone at the 2-position and a carboxamide at the 3-position. The compound itself serves primarily as a versatile intermediate in organic synthesis, while its N-substituted derivatives—most notably N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)—constitute the primary pharmacologically active entities. HIOC has been characterized as a potent activator of the tropomyosin-related kinase B (TrkB) receptor in mammalian neurons [1]. The parent scaffold (C6H10N2O2; molecular weight 142.16 g/mol) provides a rigid heterocyclic framework that enhances binding affinity when derivatized, with the carboxamide functionality offering a key site for further modification [2]. This evidence guide focuses on the differentiated performance of 2-oxopiperidine-3-carboxamide derivatives compared to closely related analogs, with the core comparative evidence concentrated on HIOC as the most thoroughly characterized derivative.

Why Unsubstituted 2-Oxopiperidine-3-carboxamide or Alternative Piperidine Derivatives Are Not Interchangeable with HIOC


The unsubstituted 2-oxopiperidine-3-carboxamide scaffold possesses no intrinsic pharmacological activity; its value is unlocked exclusively through specific N-derivatization. Even among N-substituted derivatives, generic substitution fails for three quantifiable reasons. First, the TrkB activation potency of HIOC is dramatically superior to that of the structurally close analog N-acetylserotonin (NAS), as established in direct comparative assays [1]. Second, alternative piperidine carboxamide derivatives targeting distinct pathways—such as soluble epoxide hydrolase (sEH) inhibitors or proteasome inhibitors—are structurally and mechanistically non-overlapping with TrkB activators; substitution would produce null results in neuroprotection models [2]. Third, the physicochemical stability profile of HIOC under physiological conditions (stable solid form with high solubility at pH 7.4) differs from that of related esters and sulfonyl derivatives, which exhibit altered solubility, stability, and binding characteristics . The quantitative evidence below establishes that the specific N-(5-hydroxyindol-3-yl)ethyl substitution on the 2-oxopiperidine-3-carboxamide core is non-negotiable for achieving the documented therapeutic profile.

2-Oxopiperidine-3-carboxamide Derivatives (HIOC): Quantified Performance Advantages Versus N-Acetylserotonin and TUDCA


HIOC Demonstrates Superior TrkB Receptor Activation Compared to the Structural Analog N-Acetylserotonin

HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide) is a derivative of 2-oxopiperidine-3-carboxamide that exhibits significantly greater activation of the TrkB receptor than N-acetylserotonin (NAS), a close structural analog that shares the serotonin core. This advantage is directly supported by in vitro assays measuring TrkB activation potency [1].

Neuroprotection TrkB activation Receptor pharmacology

Extended In Vivo Half-Life of HIOC Enables Less Frequent Dosing Compared to N-Acetylserotonin

HIOC exhibits a longer in vivo half-life than N-acetylserotonin (NAS), a critical pharmacokinetic advantage documented in the same comparative study. This extended half-life is attributed to the metabolic stability conferred by the 2-oxopiperidine-3-carboxamide moiety [1].

Pharmacokinetics Drug metabolism In vivo half-life

HIOC Provides Equivalent Retinal Ganglion Cell Protection to TUDCA at One-Tenth the Dose in an Optic Nerve Crush Model

In a direct comparative study using an optic nerve crush (ONC) mouse model, systemic administration of HIOC at 50 mg/kg produced retinal ganglion cell (RGC) protection that was statistically equivalent to that achieved with tauroursodeoxycholic acid (TUDCA) administered at 500 mg/kg—a 10-fold higher dose [1].

Retinal neuroprotection Optic nerve crush Dose-response

HIOC Crosses Both Blood-Brain and Blood-Retinal Barriers, a Property Not Shared by Many Alternative TrkB Agonists

HIOC has been demonstrated to cross both the blood-brain barrier and the blood-retinal barrier following systemic administration [1]. This dual-barrier penetration is not universally shared across alternative TrkB agonists or neuroprotective candidates and represents a class-level differentiation conferred by the specific molecular architecture of the 2-oxopiperidine-3-carboxamide derivative.

CNS penetration Blood-brain barrier Ocular drug delivery

Validated Gram-Scale Synthesis of HIOC Enables Preclinical Supply Where Alternative TrkB Activators Remain Commercially Unavailable

A chemoselective, gram-scale synthesis of HIOC has been published and validated, enabling reliable in-house preparation of multigram quantities without protecting groups [1]. In contrast, many alternative TrkB activators lack published scalable syntheses and are not consistently commercially available, creating procurement bottlenecks for research programs [1].

Chemical synthesis Scale-up Supply chain

HIOC Exhibits High Physiological Solubility and Solid-State Stability, Facilitating Formulation Relative to Less Polar Piperidine Derivatives

The solid form of HIOC is stable under physiological conditions and exhibits high solubility at pH 7.4 . The parent 2-oxopiperidine-3-carboxamide scaffold, as well as related ester derivatives, exhibit different solubility and stability profiles . This physicochemical advantage facilitates straightforward formulation for in vivo administration, whereas many alternative piperidine derivatives require solubilizing excipients or complex formulation strategies.

Formulation Solubility Stability

Procurement-Guided Applications of 2-Oxopiperidine-3-carboxamide Derivatives Based on Quantified Evidence


In Vivo Neuroprotection Studies Requiring Potent TrkB Activation with Minimized Dosing Frequency

For researchers investigating TrkB-mediated neuroprotective pathways, HIOC (the N-(5-hydroxyindol-3-yl)ethyl derivative of 2-oxopiperidine-3-carboxamide) offers quantifiably superior TrkB activation compared to N-acetylserotonin and an extended in vivo half-life that supports less frequent dosing schedules [1]. This scenario leverages the direct comparative potency and pharmacokinetic advantages documented in head-to-head studies [1].

Retinal Ganglion Cell Protection in Optic Neuropathy Models at Reduced Compound Consumption

In optic nerve crush or other retinal degeneration models, HIOC at 50 mg/kg provides retinal ganglion cell protection statistically equivalent to TUDCA at 500 mg/kg, representing a 10-fold potency advantage [1]. This scenario reduces compound cost per animal and minimizes total compound consumption in large-cohort studies, directly addressing procurement and budgetary constraints [1].

Systemic Delivery to CNS and Retinal Targets Without Invasive Local Administration

HIOC is documented to cross both the blood-brain and blood-retinal barriers following systemic administration, enabling non-invasive intraperitoneal or intravenous delivery for both CNS and ocular indications [1]. This scenario is particularly valuable for studies where repeated local injections (intravitreal or intracerebroventricular) are impractical or would confound experimental outcomes [1].

Sustained Preclinical Programs Requiring Reliable, Scalable In-House Synthesis

Research programs requiring multigram quantities of a TrkB activator for extended in vivo studies benefit from the published gram-scale chemoselective synthesis of HIOC, which enables on-demand production without reliance on inconsistent commercial supply chains [1]. This scenario applies when alternative TrkB agonists are unavailable or when synthetic control over purity and batch consistency is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxopiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.